molecular formula C19H14N2O2 B11220800 3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

Cat. No.: B11220800
M. Wt: 302.3 g/mol
InChI Key: DFLPBEWQFUXKQB-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZODIAZOL-2-YL)-8-(PROP-2-EN-1-YL)-2H-CHROMEN-2-ONE is a complex organic compound that features a benzodiazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-8-(PROP-2-EN-1-YL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by its coupling with a chromenone derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZODIAZOL-2-YL)-8-(PROP-2-EN-1-YL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1H-1,3-BENZODIAZOL-2-YL)-8-(PROP-2-EN-1-YL)-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-8-(PROP-2-EN-1-YL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with enzymes and receptors, modulating their activity. The chromenone structure can also participate in various biochemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,3-BENZODIAZOL-2-YL)-8-(PROP-2-EN-1-YL)-2H-CHROMEN-2-ONE is unique due to its combined benzodiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-prop-2-enylchromen-2-one

InChI

InChI=1S/C19H14N2O2/c1-2-6-12-7-5-8-13-11-14(19(22)23-17(12)13)18-20-15-9-3-4-10-16(15)21-18/h2-5,7-11H,1,6H2,(H,20,21)

InChI Key

DFLPBEWQFUXKQB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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